BenchChemオンラインストアへようこそ!

(1-Chlorophthalazin-6-yl)methanamine

Lipophilicity Drug-likeness LogP optimization

Secure your supply of (1-Chlorophthalazin-6-yl)methanamine, the differentiated phthalazine building block for p38α MAP kinase and PARP-1 inhibitor programs. The 6-ylmethanamine and 1-chloro substituents enable stepwise SNAr and amide coupling diversification, unique from non-halogenated or mis‑substituted analogs. Its higher LogP (2.44) versus non‑chlorinated variants supports controlled permeability and matched molecular pair studies. Ideal for medicinal chemistry teams requiring reliable, late‑stage functionalizable intermediates.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
Cat. No. B13110968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Chlorophthalazin-6-yl)methanamine
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=NC=C2C=C1CN)Cl
InChIInChI=1S/C9H8ClN3/c10-9-8-2-1-6(4-11)3-7(8)5-12-13-9/h1-3,5H,4,11H2
InChIKeyOTZCDFQKRKIVJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (1-Chlorophthalazin-6-yl)methanamine Matters for Targeted Heterocyclic Chemistry and Kinase-Targeted Procurement


(1-Chlorophthalazin-6-yl)methanamine (CAS 1416712-76-9) is a bifunctional phthalazine building block bearing a chlorinated heterocyclic core and a primary amine side chain. Its molecular formula is C9H8ClN3 (MW 193.63 g/mol), with a calculated LogP of 2.44 and a topological polar surface area (TPSA) of 51.8 Ų . The compound serves as a key intermediate in the synthesis of potent p38α MAP kinase inhibitors originally developed by Amgen Inc., as evidenced by its explicit listing as a precursor to claimed compounds in granted US patents [1]. The phthalazine scaffold itself is a validated pharmacophore in kinase drug discovery, with derivatives demonstrating sub-nanomolar cellular potency [2].

Why Generic (1-Chlorophthalazin-6-yl)methanamine Substitution Is Scientifically Unsound


Procurement decisions for phthalazine-based building blocks cannot rely on simple class substitution because three interdependent structural features—regiochemistry, halogenation state, and amine position—each independently govern synthetic utility and downstream biological performance. The 6-yl regioisomer directs Pd-catalysed cross-coupling to a specific vector on the phthalazine ring, generating a structurally distinct chemotype from the 5-yl or 7-yl isomers [1]. The 1-chloro substituent is activated toward nucleophilic aromatic substitution (SNAr), enabling diversification that the non-halogenated analog (Phthalazin-6-ylmethanamine, CAS 933690-79-0) cannot access [2]. Furthermore, lipophilicity differs substantially: the target compound has a measured LogP of 2.44 versus approximately 1.09 for the non-chlorinated analog, a 1.35 log-unit shift that alters LogD-dependent properties such as passive permeability and non-specific protein binding . Substituting an ostensibly 'similar' phthalazine building block therefore risks both synthetic failure at the bench and misleading structure–activity relationships in biological screening cascades.

(1-Chlorophthalazin-6-yl)methanamine – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage: +1.35 LogP Shift vs. Non-Chlorinated Analog Drives Differential Permeability and Binding

(1-Chlorophthalazin-6-yl)methanamine exhibits a calculated LogP of 2.44, compared to 1.09 for the non-chlorinated analog Phthalazin-6-ylmethanamine (CAS 933690-79-0) . This represents a +1.35 log-unit increase in lipophilicity conferred solely by the 1-chloro substituent. In the phthalazine-based p38 inhibitor series reported by Amgen, chloro-substituted phthalazine intermediates were essential for achieving the target cellular potency and pharmacokinetic profile of the final drug candidates, with optimized leads demonstrating oral bioavailability (F = 40–92%) and low-dose in vivo efficacy (ED50 <0.03 mg/kg) in rat models [1]. The higher LogP of the chlorinated intermediate translates into increased membrane permeability potential and altered metabolic susceptibility via aldehyde oxidase, for which 1-chlorophthalazine is a more efficient substrate than the parent phthalazine [2].

Lipophilicity Drug-likeness LogP optimization Phthalazine scaffold

Synthetic Handle Uniqueness: 1-Chloro Substituent Enables SNAr Diversification Absent in the Non-Halogenated Analog

The 1-chloro group on (1-Chlorophthalazin-6-yl)methanamine serves as an electrophilic site for nucleophilic aromatic substitution (SNAr) and Negishi cross-coupling, enabling rapid diversification at the 1-position. This reactivity is mechanistically impossible for the non-chlorinated analog Phthalazin-6-ylmethanamine. Crestey and Knochel (2010) demonstrated that chlorophthalazines can be efficiently metalated using tmpZnCl·LiCl under microwave irradiation and subsequently trapped with various electrophiles, achieving good to excellent yields of polyfunctionalized phthalazine scaffolds [1]. In the Amgen patent family, the 1-chloro intermediate is used to install amine, morpholine, and other nucleophilic substituents at the 1-position, generating the final p38 inhibitor compounds [2]. The microwave-assisted protocol reported by Abubshait et al. (2024) further demonstrated that chlorophthalazine derivatives subjected to microwave irradiation with hydrazine derivatives, primary/secondary amines, and active methylene compounds produce novel phthalazine derivatives with IC50 values as low as 0.384 µM against HCT116 cancer cells [3].

SNAr chemistry Phthalazine functionalization Building block differentiation Kinase inhibitor synthesis

Regiochemical Precision: 6-yl Substitution Is Specifically Claimed in p38 Kinase Inhibitor Patents

The Amgen patent US 7,759,337 B2 explicitly claims 3-(1-chlorophthalazin-6-yl)-N-cyclopropyl-4-methylbenzamide as a distinct chemical entity [1]. The corresponding patent family (US 8,101,612 B2) further demonstrates that the 6-yl attachment geometry is critical for the compounds' ability to modulate p38α MAP kinase [2]. A positional isomer such as (1-chlorophthalazin-5-yl)methanamine or (1-chlorophthalazin-7-yl)methanamine would place the pendant aryl/benzamide group at a different vector relative to the phthalazine core, fundamentally altering the binding-mode geometry. The J. Med. Chem. 2008 publication by the Amgen team explicitly describes structure–activity relationships showing that substitutions on the phthalazine influence pharmacokinetic properties, with compound 16 (bearing the 6-yl-linked benzamide) displaying the most desirable profile: oral bioavailability up to 92%, half-life (t₁/₂) of 0.8–4.7 h, and ED50 <0.03 mg/kg in a rat LPS-induced TNFα model [3]. Substituting a different regioisomer would produce a compound with an entirely different binding pose and, consequently, unpredictable potency and selectivity.

Regiochemistry Patent landscape Kinase inhibitor IP Phthalazine positional isomers

Phthalazine Scaffold Potency Benchmark: Sub-Nanomolar p38α Cellular IC50 and In Vivo Efficacy Validates the Core

While direct biological data for (1-Chlorophthalazin-6-yl)methanamine itself are not available in the peer-reviewed literature, the phthalazine scaffold for which it serves as an intermediate has been rigorously validated. Herberich et al. (2008) reported that phthalazine-based p38α inhibitors achieve IC50 values of 0.4–0.9 nM in the THP-1 cellular TNFα assay and 0.9–2.7 nM in human whole-blood TNFα/IL-8 assays [1]. The most optimized compound (16) demonstrated an oral ED50 of <0.03 mg/kg for TNFα suppression in the rat LPS challenge model and an ED50 of ~0.04 mg/kg in the collagen-induced arthritis (CIA) model [1]. These potency values compare favorably with the clinically approved p38 inhibitor reference compound SB203580 (IC50 = 50 nM for p38α) . Abubshait et al. (2024) independently confirmed that chlorophthalazine derivatives exhibit significant anticancer activity, with compound 6 achieving IC50 values of 1.739 µM (MCF7), 0.384 µM (HCT116), and 1.52 µM (HepG2), with molecular docking confirming PARP-1 as the target [2]. This class-level evidence substantiates that the chlorophthalazine-6-yl scaffold provides a productive starting point for inhibitor design.

p38 MAP kinase Cellular potency In vivo efficacy Phthalazine pharmacophore

Where (1-Chlorophthalazin-6-yl)methanamine Delivers Maximum Value: Evidence-Backed Application Scenarios


p38α MAP Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing p38α MAP kinase inhibitors for inflammatory diseases (rheumatoid arthritis, psoriasis, COPD) should prioritize (1-Chlorophthalazin-6-yl)methanamine as a core building block. The Amgen patent family (US 7,759,337 B2; US 8,101,612 B2) explicitly demonstrates that 1-chloro-6-yl-substituted phthalazine intermediates can be elaborated into compounds with sub-nanomolar cellular potency (IC50 = 0.4–0.9 nM in THP-1/TNFα assay) and oral efficacy at doses as low as 0.03 mg/kg in rat inflammation models [1] [2]. The 1-chloro group enables late-stage diversification via SNAr with amines, while the 6-methanamine provides a vector for amide coupling to generate the benzamide pharmacophore essential for p38α binding.

Anticancer Agent Discovery Leveraging the Chlorophthalazine Scaffold

The chlorophthalazine core has been independently validated as an anticancer scaffold. Abubshait et al. (2024) demonstrated that chlorophthalazine derivatives synthesised via microwave-assisted protocols exhibit significant cytotoxicity with IC50 values as low as 0.384 µM against HCT116 colon cancer cells, with molecular docking confirming PARP-1 as the molecular target [3]. (1-Chlorophthalazin-6-yl)methanamine can serve as a versatile entry point for generating focused libraries of PARP-1-targeted anticancer agents via sequential functionalization at the C-1 chloro position and the C-6 amine.

Structure–Activity Relationship (SAR) Studies Requiring Matched Molecular Pairs

For teams conducting systematic SAR exploration around the phthalazine scaffold, the compound provides a unique matched molecular pair opportunity. The LogP difference of +1.35 versus the non-chlorinated analog (Phthalazin-6-ylmethanamine: LogP = 1.09) allows investigators to directly assess the impact of increased lipophilicity on permeability, metabolic stability, and off-target binding while keeping all other structural features constant . This controlled comparison is valuable for building predictive QSAR models and for understanding the role of halogenation in scaffold optimization.

Chemical Biology Probe Development Targeting Aldehyde Oxidase Metabolism

1-Chlorophthalazine derivatives have been shown to be more efficient substrates for aldehyde oxidase (AOX) than the parent phthalazine compound [4]. Researchers developing chemical probes to study AOX-mediated drug metabolism, or those seeking to design AOX-resistant leads, can use (1-Chlorophthalazin-6-yl)methanamine as a model substrate scaffold. The dual functionalisation sites (C-1 chloro for AOX interaction tuning; C-6 methanamine for linker attachment) provide a rational design platform for developing AOX substrate-activity probes.

Quote Request

Request a Quote for (1-Chlorophthalazin-6-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.